![molecular formula C5H3N7 B2569626 4-氨基-[1,2,4]三唑并[5,1-c][1,2,4]三嗪-3-碳腈 CAS No. 61033-27-0](/img/structure/B2569626.png)

4-氨基-[1,2,4]三唑并[5,1-c][1,2,4]三嗪-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

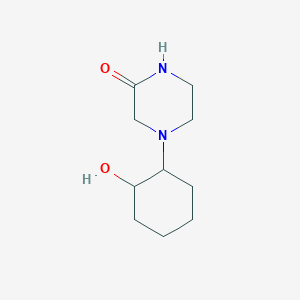

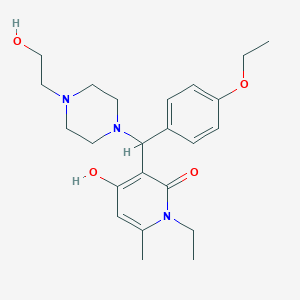

“4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile” is a chemical compound with the CAS Number: 61033-27-0. It has a molecular weight of 161.13 and its IUPAC name is 4-amino[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile .

Synthesis Analysis

A new approach to the synthesis of 4-amino-1,2,4-triazolo[5,1-c][1,2,4]triazines containing different substituents at the triazine cycle was proposed . The synthesis of these compounds involves cyclization of intermediate hydrazones .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, and 7 nitrogen atoms .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored at 2-8°C . The compound’s InChI key is QKSQAJLOIZPCCX-UHFFFAOYSA-N .

科学研究应用

化学合成方法

4-氨基-[1,2,4]三唑并[5,1-c][1,2,4]三嗪-3-碳腈及其衍生物通过多种方法合成,为进一步的化学修饰提供了途径。例如,Dolzhenko 等人。(2008) 开发了一种实用的合成方法,用于 7-氨基取代的 1,2,4-三唑并[1,5-a][1,3,5]三嗪-5-胺,重点介绍了一种允许在 7-氨基位置进一步功能化的方法 (Dolzhenko 等人,2008)。同样,Hwang 等人。(2006) 描述了苄基巯基衍生物的合成,通过广泛的氢键和 π-π 堆积相互作用展示了该化合物的结构特征,这对于理解其反应性至关重要 (Hwang 等人,2006)。

化学反应性

Mironovich 和 Shcherbinin (2014) 探讨了吡唑并[5,1-c][1,2,4]三嗪衍生物的反应性,重点关注由核心结构衍生的酰胺的合成和表征 (Mironovich & Shcherbinin,2014)。Abdel-Rahman 等人。(2020) 对取代的 3-氨基-1,2,4-三嗪的化学反应性和应用进行了深入的综述,强调了它们作为合成和药物化学中的构建模块的重要性 (Abdel-Rahman 等人,2020)。

生物和材料应用

生物应用

El-Reedy 和 Soliman (2020) 合成了新型三唑和四嗪衍生物,研究了它们的抗炎、抗菌和抗真菌活性。该研究强调了这些化合物作为生物活性剂的潜力,并与市售抗生素进行了比较 (El-Reedy & Soliman,2020)。

材料应用

Kumar 等人。(2017) 合成了一个稠环共轭能分子,4-氨基-3,7-二硝基-[1,2,4]三唑并[5,1-c][1,2,4]三嗪 (TTX),强调了其高的热稳定性、对冲击和摩擦的低敏感性,以及与 RDX 相当的能量特性。这标志着该化合物在材料科学中的重要性,特别是对于需要高能量、稳定材料的应用 (Kumar 等人,2017)。

作用机制

Target of Action

The primary target of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is the bacterium Neisseria gonorrhoeae . This bacterium is the causative agent of gonorrhea, one of the most common sexually transmitted diseases .

Mode of Action

It has been found that derivatives of 4-aminoazolo-[5,1-c][1,2,4]triazines have a pronounced antimicrobial effect . This suggests that 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile may interact with its target, Neisseria gonorrhoeae, in a way that inhibits the bacterium’s growth or survival .

Biochemical Pathways

Given its antimicrobial activity, it is likely that this compound interferes with essential biochemical processes in neisseria gonorrhoeae .

Result of Action

The result of the action of 4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is the inhibition of the growth or survival of Neisseria gonorrhoeae . This leads to its antimicrobial activity against this bacterium, which is the causative agent of gonorrhea .

生化分析

Biochemical Properties

It is known that derivatives of 1,2,4-triazines have a broad spectrum of biological activities including antifungal, anti-HIV, anticancer, antiinflammatory, and antimicrobial effects

Cellular Effects

Some studies suggest that similar compounds can trigger apoptotic cancer cell death

Molecular Mechanism

It is known that similar compounds can have various effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

属性

IUPAC Name |

4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N7/c6-1-3-4(7)12-5(11-10-3)8-2-9-12/h2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQAJLOIZPCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C(N=NC2=N1)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569543.png)

![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)

![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)

![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)

![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2569563.png)

![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)